Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a tert-butyl group, a fluorosulfonyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate typically involves multi-step reactions. One common approach is to start with the preparation of the cyclobutyl ring, followed by the introduction of the fluorosulfonyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceuticals. Its structural features can be modified to enhance bioavailability and target specificity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- Tert-butyl N-[(1R,2R)-2-chlorosulfonylcyclobutyl]carbamate
Uniqueness: Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or chemical reactivity are desired.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7(6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCJPXYPXKDEN-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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